molecular formula C16H17NO3 B1332535 Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine

Cat. No.: B1332535
M. Wt: 271.31 g/mol
InChI Key: GUZQXEQOOYBPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is a secondary amine characterized by a benzodioxole moiety linked to a methylamine group, which is further substituted with a 4-methoxybenzyl group. While direct experimental data for this compound are sparse in the provided evidence, its molecular formula is inferred as C₁₆H₁₇NO₃, with a molecular weight of 272.3 g/mol, based on structurally similar analogs (e.g., ).

The benzodioxole group (1,3-benzodioxol-5-yl) is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding. The 4-methoxybenzyl substituent introduces polarity and hydrogen-bonding capacity, which may modulate solubility and bioavailability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZQXEQOOYBPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.78 g/mol
  • CAS Number : 436099-74-0

The compound features a benzo[1,3]dioxole moiety and a methoxy-benzyl amine group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
  • Introduction of the Methoxy Group : The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
  • Formation of the Amine Group : The amine group can be formed through reductive amination of the corresponding aldehyde or ketone.

Biological Activities

This compound has been studied for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown effective inhibition against several cancer cell lines:

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent due to its lower IC50 values compared to standard treatments like doxorubicin .

2. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. This modulation may have implications for treating neurological disorders .

3. Enzyme Inhibition

Studies have demonstrated that this compound can inhibit various enzymes, potentially altering metabolic pathways associated with cancer and neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation and anxiety disorders.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Inhibition of EGFR : The compound's anticancer mechanisms include inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that this compound significantly reduced cell viability in HepG2 liver cancer cells while showing minimal cytotoxicity towards normal cell lines .
  • Another research project focused on its neuroprotective effects, revealing potential applications in treating conditions like depression and anxiety by modulating neurotransmitter levels .

Scientific Research Applications

Antimycobacterial Activity

One of the notable applications of benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine is its role as a precursor in the synthesis of antimycobacterial agents. Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment. The crystal structure of related compounds has shown favorable interactions that enhance their biological efficacy .

Inhibition of Acetylcholinesterase

Another important application is in the development of acetylcholinesterase inhibitors. Compounds derived from this compound have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Some derivatives showed moderate inhibitory activity, indicating potential therapeutic applications in neurodegenerative disorders .

Leishmanicidal Activity

Functional derivatives of this compound have also demonstrated leishmanicidal properties. A study highlighted the synthesis of new imidazole derivatives through a Knoevenagel reaction involving this compound, which exhibited significant activity against Leishmania species in vitro .

Crystal Engineering

The compound has been utilized in crystal engineering to develop novel materials with specific properties. The polymorphism observed in related compounds suggests that this compound can form various crystalline forms that may be useful in designing materials with tailored functionalities for electronics or photonics applications .

Synthesis of Chiral Derivatives

Research has also focused on the synthesis of chiral derivatives using this compound as a building block. These chiral compounds are essential for developing asymmetric catalysts and pharmaceuticals, highlighting the compound's versatility in organic synthesis .

Case Studies and Research Findings

Study / Application Findings Reference
Antimycobacterial ActivitySignificant activity against Mycobacterium tuberculosis; promising for drug development
Acetylcholinesterase InhibitionModerate inhibition observed; potential for Alzheimer's treatment
Leishmanicidal ActivityNew derivatives showed significant efficacy against Leishmania species
Crystal EngineeringPolymorphic forms identified; potential applications in material science

Comparison with Similar Compounds

Key Observations:

Substituent Position :

  • Methoxy groups : The 4-methoxy substitution (target compound) offers better electronic stabilization than 2-methoxy (), which may affect reactivity in coupling reactions.
  • Fluorine vs. Methoxy : Fluorine () increases lipophilicity (logP ~2.8 vs. ~2.3 for methoxy), favoring blood-brain barrier penetration.

Salt Forms :

  • Hydrochloride salts () exhibit higher aqueous solubility (e.g., 351.83 g/mol for ’s compound) due to ionic character.

Polar Surface Area (PSA) :

  • Compounds with methoxy/ethoxy groups (e.g., PSA ~49 Ų) are more polar than fluorine-substituted analogs (PSA ~38–41 Ų), influencing pharmacokinetics.

Q & A

Q. What are the recommended synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine, and what safety precautions are critical during synthesis?

A multi-step approach is often employed, starting with functionalization of the benzodioxole and methoxybenzyl moieties. For example, O-benzyl hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) can serve as intermediates in amination reactions . Hazard analysis must precede synthesis, including risk assessments for reagents like dichloromethane and sodium pivalate. Mutagenicity screening (e.g., Ames II testing) is recommended for intermediates, as some anomeric amides exhibit mutagenic properties . Fukuyama amine synthesis principles, involving N-protection and deprotection strategies, may also guide selective amine bond formation .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the benzodioxole and methoxybenzyl groups. For instance, 1^1H NMR can resolve methoxy protons (~δ 3.8 ppm) and benzodioxole methylene protons (~δ 5.9–6.0 ppm) . Infrared (IR) spectroscopy identifies functional groups like C-O (benzodioxole, ~1250 cm1^{-1}) and N-H stretches (amine, ~3300 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation; for example, a derivative with molecular formula C25_{25}H25_{25}N3_3O2_2S showed an [M+H]+^+ peak at m/z 440.1 .

Q. Which computational methods predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate ionization potentials, electron affinities, and bond dissociation energies. Studies show that inclusion of exact-exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation <2.4 kcal/mol) . Solvent effects and molecular electrostatic potential maps may further elucidate reactivity in biological systems.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Key factors include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Ru or Rh) enable C–H activation for cyclization reactions, as demonstrated in benzodiazepine syntheses .
  • Solvent Systems : Aqueous ethanol mixtures (e.g., H2_2O/EtOH) enhance green chemistry metrics while maintaining efficiency .
  • Temperature Control : Exothermic reactions (e.g., acylations) require gradual reagent addition to avoid decomposition, as seen in DSC studies of thermally unstable intermediates .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

  • Standardized Assays : Use consistent cell lines (e.g., MDA-MB-231 for antitumor studies) and protocols to minimize variability .
  • Structural Modifications : Compare analogs with substituent changes (e.g., tert-butyl vs. aryl groups) to identify structure-activity relationships (SAR) .
  • Dose-Response Curves : Validate IC50_{50} values across multiple replicates and orthogonal assays (e.g., migration vs. adhesion inhibition) .

Q. How can researchers design assays to evaluate antitumor mechanisms of this compound?

  • Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane potential collapse in triple-negative breast cancer cells .
  • Cell Cycle Analysis : Use flow cytometry to assess G1/S phase arrest, as observed in thiazol-2-amine derivatives .
  • In Vivo Models : Xenograft studies in mice with tumor volume monitoring provide translational insights.

Q. What mechanistic hypotheses explain divergent antibacterial vs. antitumor activities?

Antibacterial activity in dihydropyrazoles correlates with membrane disruption (e.g., Gram-positive targeting via lipid II interaction) , while antitumor effects may involve kinase inhibition or DNA intercalation. Computational docking against bacterial FabH enzymes vs. human topoisomerase II can clarify selectivity .

Q. How can discrepancies in mutagenicity assessments be resolved?

  • Follow-Up Assays : Combine Ames testing with mammalian cell mutagenicity assays (e.g., HPRT gene mutation) .
  • Structural Analysis : Compare mutagenic potential of anomeric amide derivatives to non-mutagenic analogs (e.g., benzyl chloride controls) .
  • QSAR Modeling : Use quantitative structure-activity relationship models to predict mutagenicity based on substituent electronegativity and steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.